molecular formula C29H37N3O7 B12069875 Fmoc-beta-Ala-Lys(Boc)-OH

Fmoc-beta-Ala-Lys(Boc)-OH

Cat. No.: B12069875
M. Wt: 539.6 g/mol
InChI Key: SOMDAVGQXPGHFW-UHFFFAOYSA-N
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Description

Fmoc-beta-Ala-Lys(Boc)-OH: is a compound commonly used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and features protective groups such as Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl). These protective groups are crucial in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-Ala-Lys(Boc)-OH typically involves the following steps:

    Protection of Lysine: The lysine amino group is protected using the Boc group.

    Coupling with beta-Alanine: The protected lysine is then coupled with beta-alanine.

    Fmoc Protection: The final step involves protecting the amino group of beta-alanine with the Fmoc group.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

  • Large-scale protection and deprotection reactions.
  • Use of automated peptide synthesizers.
  • Purification using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Boc removal.

    Coupling: Carbodiimides like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Peptides: The primary products formed are peptides with specific sequences.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used in the synthesis of peptides for research and therapeutic purposes.

Biology

    Protein Studies: Helps in studying protein structure and function.

Medicine

    Drug Development: Used in the development of peptide-based drugs.

Industry

    Biotechnology: Employed in the production of synthetic peptides for various applications.

Mechanism of Action

The mechanism of action of Fmoc-beta-Ala-Lys(Boc)-OH involves:

    Protection and Deprotection: The protective groups prevent unwanted reactions during peptide synthesis.

    Coupling: Facilitates the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Similar but without the beta-alanine.

    Fmoc-beta-Ala-OH: Similar but without the lysine.

Uniqueness

    Fmoc-beta-Ala-Lys(Boc)-OH: combines the properties of both beta-alanine and lysine, making it versatile for specific peptide synthesis applications.

Properties

Molecular Formula

C29H37N3O7

Molecular Weight

539.6 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C29H37N3O7/c1-29(2,3)39-28(37)30-16-9-8-14-24(26(34)35)32-25(33)15-17-31-27(36)38-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,30,37)(H,31,36)(H,32,33)(H,34,35)

InChI Key

SOMDAVGQXPGHFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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